molecular formula C8H4BrIN2O B6206595 2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole CAS No. 1602318-69-3

2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole

Cat. No.: B6206595
CAS No.: 1602318-69-3
M. Wt: 350.9
InChI Key:
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Description

2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole is a heterocyclic compound that contains both bromine and iodine atoms attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with iodine and an oxidizing agent to form the desired oxadiazole ring. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxadiazole derivatives or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups such as amino, nitro, or alkyl groups, depending on the reagents used.

Scientific Research Applications

2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The presence of bromine and iodine atoms can enhance the compound’s binding affinity to target proteins, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5-iodo-1,3,4-oxadiazole
  • 2-(2-bromophenyl)-5-chloro-1,3,4-oxadiazole
  • 2-(2-fluorophenyl)-5-iodo-1,3,4-oxadiazole

Uniqueness

2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1602318-69-3

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.9

Purity

95

Origin of Product

United States

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